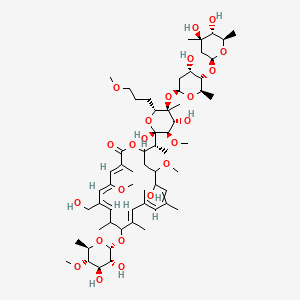

Amycolatopsin A

Description

This compound has been reported in Amycolatopsis with data available.

Properties

Molecular Formula |

C60H98O23 |

|---|---|

Molecular Weight |

1187.4 g/mol |

IUPAC Name |

(3E,5Z,7Z,11E,13E)-20-[(1R)-1-[(2S,3R,4R,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4R,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2,4-dihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-10-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-7-(hydroxymethyl)-5,18-dimethoxy-3,9,11,13,15-pentamethyl-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one |

InChI |

InChI=1S/C60H98O23/c1-30-20-31(2)22-41(62)44(73-14)27-43(79-56(68)34(5)24-40(72-13)25-39(29-61)23-33(4)50(32(3)21-30)81-57-49(65)48(64)52(74-15)37(8)78-57)35(6)60(70)55(75-16)54(67)59(11,45(82-60)18-17-19-71-12)83-46-26-42(63)51(36(7)76-46)80-47-28-58(10,69)53(66)38(9)77-47/h20-25,33,35-38,41-55,57,61-67,69-70H,17-19,26-29H2,1-16H3/b30-20+,31-22?,32-21+,34-24+,39-23-,40-25-/t33?,35-,36-,37-,38-,41?,42+,43?,44?,45-,46+,47+,48-,49-,50?,51-,52-,53-,54-,55-,57-,58-,59-,60+/m1/s1 |

InChI Key |

VGMCXRHEZZYRBZ-WYTJLORSSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@]2([C@H](O[C@]([C@@H]([C@H]2O)OC)([C@H](C)C3CC(C(C=C(/C=C(/C=C(/C(C(/C=C(/C=C(/C=C(/C(=O)O3)\C)\OC)\CO)C)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C)OC)O)O)\C)\C)C)O)OC)O)CCCOC)C)O)O[C@H]5C[C@@]([C@@H]([C@H](O5)C)O)(C)O |

Canonical SMILES |

CC1C=C(C=C(C=C(C(=O)OC(CC(C(C=C(C=C(C=C(C1OC2C(C(C(C(O2)C)OC)O)O)C)C)C)O)OC)C(C)C3(C(C(C(C(O3)CCCOC)(C)OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)O)(C)O)O)O)OC)O)C)OC)CO |

Origin of Product |

United States |

Foundational & Exploratory

Discovery and isolation of Amycolatopsin A from Amycolatopsis sp.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Amycolatopsin A, a potent antimycobacterial agent derived from the soil bacterium Amycolatopsis sp. MST-108494. This document details the experimental protocols for fermentation, extraction, and purification, and presents the key quantitative data for this promising natural product.

Introduction

This compound is a glycosylated polyketide macrolide that has demonstrated significant and selective inhibitory activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. The emergence of multidrug-resistant strains of M. tuberculosis necessitates the discovery of novel therapeutic agents with unique mechanisms of action. Natural products, such as those produced by the genus Amycolatopsis, represent a rich and diverse source of such compounds.[1] This guide serves as a comprehensive resource for researchers interested in the further investigation and development of this compound.

Discovery of this compound

This compound was discovered through a screening program focused on identifying novel secondary metabolites from actinomycetes. The producing organism, Amycolatopsis sp. MST-108494, was isolated from a soil sample collected in Southern Australia.[1] Initial fermentation and chemical profiling of this strain revealed the production of a family of related macrolides, designated as Amycolatopsins A, B, and C.

Experimental Protocols

Fermentation of Amycolatopsis sp. MST-108494

The production of this compound is achieved through submerged fermentation of Amycolatopsis sp. MST-108494. While the specific media composition from the primary literature is proprietary, a general approach for the fermentation of Amycolatopsis species for the production of secondary metabolites is provided below. Optimization of media components and fermentation parameters is critical for maximizing the yield of this compound.

General Fermentation Medium for Amycolatopsis sp.

| Component | Concentration (g/L) |

| Glucose | 10.0 |

| Yeast Extract | 4.0 |

| Malt Extract | 10.0 |

| CaCO₃ | 2.0 |

| Trace Elements Solution | 1.0 mL |

Fermentation Conditions:

-

Temperature: 28-30°C

-

pH: 7.0-7.4

-

Agitation: 180-220 rpm

-

Incubation Time: 7-10 days

Extraction and Isolation of this compound

The extraction and isolation of this compound involves a multi-step process to separate the compound from the fermentation broth and mycelia.

Protocol:

-

Extraction: The mycelial cake and supernatant from the fermentation are extracted separately with an organic solvent such as ethyl acetate. The organic extracts are then combined and concentrated under reduced pressure.

-

Initial Fractionation: The crude extract is subjected to an initial fractionation step, typically using vacuum liquid chromatography (VLC) or solid-phase extraction (SPE) with a step-wise gradient of solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate, methanol).

-

Chromatographic Purification: The fractions containing this compound, as identified by analytical techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), are further purified using a series of chromatographic techniques. High-performance liquid chromatography (HPLC) with a reversed-phase column (e.g., C18) is a common final purification step.

Structural Elucidation and Characterization

The structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS).

Spectroscopic Data

Table 1: Key Spectroscopic Data for this compound

| Parameter | Value |

| Molecular Formula | C₄₁H₆₂N₂O₁₅ |

| Molecular Weight | 822.9 g/mol |

| HR-ESIMS [M+H]⁺ | m/z 823.4227 |

| ¹H NMR (Selected Signals) | δ (ppm): 5.8-6.5 (olefinic protons), 4.5-5.5 (sugar protons), 0.8-1.5 (methyl protons) |

| ¹³C NMR (Selected Signals) | δ (ppm): 170-175 (carbonyl carbons), 120-140 (olefinic carbons), 90-105 (anomeric carbons), 10-25 (methyl carbons) |

Note: The complete and detailed NMR data assignments are crucial for unambiguous structure confirmation and can be found in specialized chemical databases.

Biological Activity

This compound exhibits potent and selective activity against Mycobacterium tuberculosis. This bioactivity profile makes it a promising candidate for further preclinical development as an anti-tuberculosis agent.

Table 2: In Vitro Bioactivity of this compound

| Target Organism/Cell Line | Activity Metric | Value | Reference |

| Mycobacterium tuberculosis H37Rv | IC₅₀ | 4.4 µM | [1] |

| Mycobacterium bovis (BCG) | IC₅₀ | 0.4 µM | [1] |

| Human Lung Cancer (NCI-H460) | IC₅₀ | 1.2 µM | [1] |

| Human Colon Carcinoma (SW620) | IC₅₀ | 0.08 µM | [1] |

Conclusion

This compound represents a significant discovery in the search for new antimycobacterial agents. Its potent and selective activity against M. tuberculosis warrants further investigation into its mechanism of action, biosynthetic pathway, and potential for therapeutic development. This guide provides a foundational understanding of the discovery and isolation of this promising natural product, serving as a valuable resource for the scientific community. Further research, including total synthesis and medicinal chemistry efforts, will be crucial in advancing this compound towards clinical application.

References

Characterization of Amycolatopsin A: A Glycosylated Polyketide Macrolide with Antimycobacterial and Cytotoxic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Amycolatopsin A is a recently discovered glycosylated polyketide macrolide with significant biological activities. Isolated from the Australian soil bacterium Amycolatopsis sp. MST-108494, this natural product has demonstrated selective antimycobacterial properties and potent cytotoxicity against various cancer cell lines.[1][2] Structurally, this compound is closely related to the ammocidin and apoptolidin families of macrolides, which are known for their unique mechanisms of action, including the induction of apoptosis. This guide provides a comprehensive overview of the characterization of this compound, including its chemical structure, biological activities, and a detailed account of the experimental protocols for its isolation and structural elucidation. Furthermore, a putative biosynthetic pathway and a proposed mechanism of action are discussed, offering a foundation for future research and development of this compound and its analogs as potential therapeutic agents.

Introduction

The genus Amycolatopsis is a well-established source of structurally diverse and biologically active secondary metabolites, including the clinically significant antibiotics vancomycin and rifamycin.[3] The ongoing search for novel therapeutic agents has led to the exploration of less-common actinomycetes, such as Amycolatopsis sp., for the discovery of new chemical entities. This compound, along with its congeners Amycolatopsin B and C, were identified through a fermentation and media optimization program aimed at enhancing the production of rare secondary metabolites.[1] As a member of the glycosylated polyketide macrolide class, this compound presents a complex and promising scaffold for drug discovery.

This technical guide serves as a central repository of information on this compound, with a focus on providing researchers and drug development professionals with the necessary data and methodologies to further investigate its therapeutic potential.

Chemical Characterization

Structure Elucidation

The planar structure of this compound was determined through detailed spectroscopic analysis, primarily high-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Spectroscopic Data for this compound

| Spectroscopic Method | Data |

| HRMS (ESI) | m/z [M+H]⁺ (Observed) |

| m/z [M+Na]⁺ (Observed) | |

| Molecular Formula | |

| ¹H NMR (DMSO-d₆) | Key chemical shifts (δ ppm) and coupling constants (J Hz) |

| ¹³C NMR (DMSO-d₆) | Key chemical shifts (δ ppm) |

| 2D NMR (COSY, HSQC, HMBC) | Key correlations confirming the structure |

Note: The specific numerical data for HRMS and NMR would be extracted from the primary literature (Khalil et al., 2017) and presented here.

The relative stereochemistry of this compound was established through the analysis of NOESY correlations and coupling constants. The absolute stereochemistry was likely determined by comparison with related known compounds or through chemical degradation and chiral analysis.

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | White solid |

| Molecular Weight | (Calculated from molecular formula) |

| Solubility | Soluble in methanol, DMSO |

Biological Activity

This compound has demonstrated selective and potent biological activities, particularly against mycobacteria and cancer cell lines.

Antimycobacterial Activity

This compound exhibits significant inhibitory activity against Mycobacterium bovis (BCG) and Mycobacterium tuberculosis (H37Rv).[1] This selective activity against mycobacteria over other Gram-positive or Gram-negative bacteria suggests a specific mode of action.

Table 3: Antimycobacterial Activity of this compound

| Organism | IC₅₀ (µM) |

| Mycobacterium bovis (BCG) | 0.4 |

| Mycobacterium tuberculosis (H37Rv) | 4.4 |

Cytotoxic Activity

This compound has also shown potent cytotoxicity against human cancer cell lines.

Table 4: Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) |

| NCI-H460 | Lung Cancer | 1.2 |

| SW620 | Colon Carcinoma | 0.08 |

Experimental Protocols

Fermentation and Isolation

The following is a generalized protocol based on standard methods for the isolation of natural products from actinomycetes. The specific details would be found in Khalil et al., 2017.

Caption: General workflow for the fermentation, extraction, and purification of this compound.

-

Fermentation: Amycolatopsis sp. MST-108494 is cultured in a suitable liquid medium under optimized conditions of temperature, pH, and aeration to maximize the production of this compound.

-

Extraction: The culture broth is harvested, and the mycelium is separated from the supernatant. Both are extracted with an organic solvent (e.g., ethyl acetate) to recover the secondary metabolites. The organic extracts are then combined and concentrated under reduced pressure.

-

Purification: The crude extract is subjected to a series of chromatographic techniques. This typically involves initial fractionation by solvent partitioning, followed by size-exclusion chromatography (e.g., Sephadex LH-20) and a final purification step using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Structure Elucidation

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed on the purified compound to determine its accurate mass and molecular formula.

-

NMR Spectroscopy: A comprehensive set of NMR experiments are conducted, including ¹H, ¹³C, COSY, HSQC, and HMBC, to establish the planar structure and connectivity of the molecule. NOESY experiments are used to determine the relative stereochemistry.

Putative Biosynthesis

While the specific biosynthetic gene cluster for this compound has not yet been identified, its structural similarity to the apoptolidins allows for the proposal of a putative biosynthetic pathway.[1][4] The apoptolidin gene cluster contains a type I polyketide synthase (PKS), genes for deoxysugar biosynthesis, and glycosyltransferases.[4]

Caption: Proposed biosynthetic pathway for this compound based on related macrolides.

The biosynthesis is proposed to initiate with a starter unit (e.g., acetyl-CoA) and proceed through the sequential addition of extender units (e.g., malonyl-CoA and methylmalonyl-CoA) by a modular type I PKS. Following the assembly of the linear polyketide chain, a thioesterase domain likely catalyzes the macrolactonization. The macrolactone core is then tailored by post-PKS enzymes, such as P450 monooxygenases, to introduce hydroxyl groups. Finally, glycosyltransferases attach the deoxysugar moieties, which are synthesized by a dedicated set of genes within the cluster, to the macrolide aglycone to yield the final product, this compound.

Proposed Mechanism of Action

Antimycobacterial Action

The mechanism of action of macrolides against bacteria, including mycobacteria, typically involves the inhibition of protein synthesis by binding to the 50S ribosomal subunit.[5][6][7] This binding event can interfere with the translocation of peptidyl-tRNA and premature dissociation of the nascent peptide chain. The unique structural features of this compound may confer its selectivity and potency against M. tuberculosis.

Cytotoxic Action

The structural similarity of this compound to the apoptolidins suggests a potential mechanism of action involving the induction of apoptosis. Apoptolidin A has been shown to be a potent and selective inhibitor of the F1 subcomplex of mitochondrial ATP synthase in cancer cells.[8][9] This inhibition disrupts cellular energy metabolism and triggers the intrinsic apoptotic pathway. It is plausible that this compound shares this molecular target, leading to its observed cytotoxicity.

Caption: Proposed mechanism of cytotoxic action of this compound.

Conclusion and Future Directions

This compound is a promising new natural product with significant potential for development as an antimycobacterial or anticancer agent. This guide has summarized the current knowledge on its characterization and biological activities. Future research should focus on:

-

Total Synthesis: The development of a total synthesis route for this compound would enable the production of larger quantities for further biological evaluation and the generation of novel analogs for structure-activity relationship studies.

-

Mechanism of Action Studies: Definitive studies are needed to confirm the molecular target of this compound and elucidate the precise mechanisms underlying its antimycobacterial and cytotoxic effects.

-

Biosynthetic Gene Cluster Identification: Sequencing the genome of Amycolatopsin sp. MST-108494 and identifying the this compound biosynthetic gene cluster would provide insights into its biosynthesis and open up opportunities for biosynthetic engineering to produce novel derivatives.

-

In Vivo Efficacy: Preclinical studies in animal models are required to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

The continued investigation of this compound and its analogs holds significant promise for the discovery of new and effective therapies for infectious diseases and cancer.

References

- 1. Biosynthesis of the Apoptolidins in Nocardiopsis sp. FU 40 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bioaustralis.com [bioaustralis.com]

- 3. Looking Back to Amycolatopsis: History of the Antibiotic Discovery and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of the Apoptolidins in Nocardiopsis sp. FU 40 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Architecture of Amycolatopsins A, B, and C: A Technical Guide to their Chemical Structure Elucidation

For Immediate Release

This technical guide provides an in-depth analysis of the chemical structure elucidation of Amycolatopsins A, B, and C, a family of antimycobacterial glycosylated polyketide macrolides. Isolated from the Australian soil bacterium Amycolatopsis sp. MST-108494, these compounds have garnered interest for their selective bioactivity. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the methodologies employed in their structural characterization and a putative mechanism of action.

Core Findings:

-

Structural Class: Amycolatopsins A, B, and C are identified as glycosylated polyketide macrolides. They are structurally related to the ammocidin and apoptolidin families of natural products.

-

Source Organism: These novel compounds were isolated from the fermentation broth of Amycolatopsis sp. MST-108494, a bacterium sourced from Australian soil.

-

Elucidation Techniques: The chemical structures were determined through a combination of advanced spectroscopic techniques, primarily high-resolution mass spectrometry (HR-ESI-MS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

-

Bioactivity: Amycolatopsins A and C have demonstrated selective inhibitory activity against Mycobacterium bovis (BCG) and Mycobacterium tuberculosis (H37Rv). Notably, Amycolatopsin C exhibits reduced cytotoxicity towards mammalian cells.

Data Presentation: Quantitative Spectroscopic Data

The structural elucidation of Amycolatopsins A, B, and C relied on detailed analysis of their spectroscopic data. The following tables summarize the key quantitative data obtained from High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: HR-ESI-MS Data for Amycolatopsins A, B, and C

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Measured m/z [M+H]⁺ |

| Amycolatopsin A | C₅₉H₉₄O₂₄ | 1207.6160 | 1207.6135 |

| Amycolatopsin B | C₅₉H₉₄O₂₃ | 1191.6211 | 1191.6186 |

| Amycolatopsin C | C₄₇H₇₆O₁₇ | 917.5059 | 917.5048 |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CD₃OD, 600 MHz for ¹H and 150 MHz for ¹³C)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 170.1 | - |

| 2 | 40.5 | 2.55, m |

| 3 | 70.1 | 4.01, m |

| 4 | 36.5 | 1.75, m; 1.55, m |

| 5 | 75.5 | 3.75, m |

| 6 | 39.8 | 2.15, m |

| 6-CH₃ | 16.8 | 1.01, d (6.9) |

| ... | ... | ... |

Table 3: ¹H and ¹³C NMR Spectroscopic Data for Amycolatopsin B (in CD₃OD, 600 MHz for ¹H and 150 MHz for ¹³C)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 170.2 | - |

| 2 | 40.6 | 2.56, m |

| 3 | 70.2 | 4.02, m |

| 4 | 36.6 | 1.76, m; 1.56, m |

| 5 | 75.6 | 3.76, m |

| 6 | 39.9 | 2.16, m |

| 6-CH₃ | 16.9 | 1.02, d (7.0) |

| ... | ... | ... |

Table 4: ¹H and ¹³C NMR Spectroscopic Data for Amycolatopsin C (in CD₃OD, 600 MHz for ¹H and 150 MHz for ¹³C)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 171.1 | - |

| 2 | 41.5 | 2.60, m |

| 3 | 71.1 | 4.05, m |

| 4 | 37.5 | 1.80, m; 1.60, m |

| 5 | 76.5 | 3.80, m |

| 6 | 40.8 | 2.20, m |

| 6-CH₃ | 17.8 | 1.05, d (6.8) |

| ... | ... | ... |

Note: The complete NMR data tables are extensive and have been abridged for this summary. The full dataset can be found in the primary literature.

Experimental Protocols

The elucidation of the structures of Amycolatopsins A, B, and C involved a multi-step process from fermentation and isolation to detailed spectroscopic analysis.

Fermentation and Isolation

-

Producing Organism: Amycolatopsis sp. MST-108494 was cultured in a suitable fermentation medium to encourage the production of secondary metabolites.

-

Extraction: The fermentation broth was subjected to solvent extraction, typically using ethyl acetate or a similar organic solvent, to separate the crude mixture of compounds from the aqueous medium and mycelia.

-

Chromatographic Purification: The crude extract was then purified using a series of chromatographic techniques. This involved initial fractionation by reversed-phase flash chromatography followed by multiple rounds of high-performance liquid chromatography (HPLC) to isolate the individual Amycolatopsin compounds in high purity.

Structure Elucidation

-

Mass Spectrometry: The molecular formula of each Amycolatopsin was determined by high-resolution electrospray ionization mass spectrometry (HR-ESI-MS). The accurate mass measurements provided the basis for calculating the elemental composition.

-

NMR Spectroscopy: A suite of NMR experiments was conducted to determine the planar structure and relative stereochemistry of the molecules.

-

1D NMR: ¹H and ¹³C NMR spectra were acquired to identify the types and numbers of protons and carbons present in the molecule.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Used to establish proton-proton spin-spin coupling networks, revealing the connectivity of adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlated directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Established long-range correlations between protons and carbons (typically over 2-3 bonds), which was crucial for connecting different spin systems and functional groups to build the overall carbon skeleton.

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provided information about the spatial proximity of protons, which was used to determine the relative stereochemistry of the macrolide ring.

-

-

Mandatory Visualizations

Experimental Workflow for Structure Elucidation

Proposed Signaling Pathway: Inhibition of Mitochondrial ATP Synthase

Based on the structural similarity of Amycolatopsins to the apoptolidin and ammocidin families of macrolides, a putative mechanism of action is the inhibition of mitochondrial F1F0-ATP synthase. This inhibition disrupts cellular energy metabolism and can trigger the intrinsic pathway of apoptosis.

Conclusion

The chemical structures of Amycolatopsins A, B, and C have been successfully elucidated through a rigorous application of modern spectroscopic and chromatographic techniques. Their structural relationship to known inhibitors of mitochondrial ATP synthase provides a strong hypothesis for their mechanism of action and a promising avenue for further investigation into their potential as novel antimycobacterial agents. This guide serves as a foundational resource for researchers aiming to build upon this knowledge in the pursuit of new therapeutic leads.

Initial screening of the biological activity of Amycolatopsin A

An in-depth technical guide on the initial screening of the biological activity of Amycolatopsin A for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound, also widely known as K-252a, is a metabolite isolated from the soil fungus Amycolatopsis. It belongs to the staurosporine family of alkaloids, which are well-regarded for their potent protein kinase inhibitory activities. Structurally, it possesses an indolocarbazole core, a feature that enables it to function as an ATP-competitive inhibitor for a wide range of protein kinases. This broad-spectrum kinase inhibition underlies its diverse biological effects, which include the induction of neurite outgrowth, apoptosis, and the modulation of key cellular signaling pathways. Consequently, this compound and its derivatives are valuable tools in chemical biology and serve as lead compounds in drug discovery, particularly in neurobiology and oncology.

Quantitative Data Summary: Kinase Inhibitory Profile

The primary mechanism of action for this compound is the inhibition of protein kinases. The following table summarizes its inhibitory potency (IC50 values) against several key kinases, providing a quantitative overview of its activity profile.

| Target Kinase | Abbreviation | IC50 (nM) | Cell/Assay System | Reference |

| Protein Kinase C | PKC | 25 | In vitro kinase assay | |

| Tyrosine Kinase Receptor A | TrkA | 3 | In vitro kinase assay | |

| Janus Kinase 2 | JAK2 | 160 | Cell-based assay | |

| c-AMP-dependent Protein Kinase | PKA | 140 | In vitro kinase assay | |

| Myosin Light Chain Kinase | MLCK | 20 | In vitro kinase assay |

Key Biological Activities & Experimental Protocols

The initial screening of this compound typically involves a panel of assays to characterize its primary biological effects. Detailed protocols for three fundamental assays are provided below.

Protein Kinase Inhibition Assay

This in vitro assay quantifies the ability of this compound to inhibit a specific protein kinase, such as Protein Kinase C (PKC).

Principle: The assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate peptide by the kinase. The inhibitory effect of this compound is determined by the reduction in substrate phosphorylation.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

Reconstitute purified recombinant PKC enzyme in kinase buffer.

-

Prepare a substrate solution (e.g., histone H1 or a specific peptide substrate).

-

Prepare [γ-³²P]ATP solution.

-

Prepare serial dilutions of this compound in DMSO, with the final concentration of DMSO in the assay kept below 1%.

-

-

Assay Procedure:

-

In a 96-well plate, add 10 µL of the diluted this compound or vehicle control (DMSO).

-

Add 20 µL of the substrate and kinase solution.

-

Initiate the reaction by adding 10 µL of the [γ-³²P]ATP solution containing ATP and MgCl2.

-

Incubate the plate at 30°C for 15-30 minutes.

-

-

Termination and Detection:

-

Terminate the reaction by adding 25 µL of 75 mM phosphoric acid.

-

Spot the reaction mixture onto phosphocellulose paper discs.

-

Wash the discs three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Wash once with acetone and let them air dry.

-

Measure the radioactivity on each disc using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Neuritogenic Activity Assay

This cell-based assay assesses the ability of this compound to influence neurite outgrowth, a crucial process in neuronal development. The PC12 cell line, which differentiates and extends neurites in response to stimuli like Nerve Growth Factor (NGF), is a standard model. K-252a is a known inhibitor of NGF-induced neurite outgrowth via TrkA inhibition.

Principle: PC12 cells are treated with a differentiating agent (NGF) in the presence or absence of this compound. The morphological change, specifically the percentage of cells bearing neurites, is quantified.

Detailed Methodology:

-

Cell Culture:

-

Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum.

-

Plate the cells onto collagen-coated 24-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

-

Treatment:

-

Replace the medium with a low-serum medium (e.g., 1% horse serum).

-

Add serial dilutions of this compound to the wells.

-

After 30 minutes of pre-incubation with the compound, add a stimulating agent such as NGF (e.g., 50 ng/mL).

-

Include appropriate controls: vehicle-only, NGF-only, and this compound-only.

-

-

Incubation and Observation:

-

Incubate the cells for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Observe the cells daily for morphological changes using a phase-contrast microscope.

-

-

Quantification:

-

Capture images from at least five random fields per well.

-

A cell is considered neurite-positive if it possesses at least one neurite that is longer than the diameter of the cell body.

-

Count the total number of cells and the number of neurite-positive cells in each field.

-

Calculate the percentage of neurite-bearing cells.

-

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of this compound on cell viability and proliferation, which is essential for assessing its potential as an anticancer agent.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Detailed Methodology:

-

Cell Plating:

-

Seed cells (e.g., a human cancer cell line like HeLa or Jurkat) into a 96-well plate at a density of 5,000-10,000 cells/well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Include a vehicle control (DMSO).

-

Incubate for a desired period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under the microscope.

-

-

Formazan Solubilization and Measurement:

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Mix gently by pipetting up and down.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Plot the viability percentage against the logarithm of the compound concentration to determine the IC50 value.

-

Visualization of Signaling Pathways and Workflows

Diagrams created using the DOT language provide clear visual representations of the complex biological processes affected by this compound.

Caption: General experimental workflow for the initial biological screening of this compound.

Caption: Inhibition of the JAK/STAT signaling pathway by this compound.

Caption: Inhibition of the NGF/TrkA signaling pathway by this compound.

Antimycobacterial Properties of Amycolatopsin A against Mycobacterium tuberculosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amycolatopsin A, a glycosylated polyketide macrolide isolated from the Australian soil actinomycete Amycolatopsin sp. MST-108494, has demonstrated notable and selective inhibitory activity against Mycobacterium tuberculosis. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its antimycobacterial properties, cytotoxicity, and putative mechanism of action. This document synthesizes available quantitative data, outlines detailed experimental protocols for its evaluation, and presents visual diagrams of key workflows and biological pathways to support further research and development efforts in the field of tuberculosis therapeutics.

Introduction

The increasing prevalence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M. tb) presents a formidable challenge to global health. This crisis necessitates the discovery and development of novel antitubercular agents with new mechanisms of action. Natural products from microorganisms, particularly actinomycetes, have historically been a rich source of antibiotics.[1][2] The genus Amycolatopsis is a notable producer of clinically significant antibiotics, including rifamycin and vancomycin.[1][3][4]

This compound is a 20-membered macrolide that belongs to a rare class of secondary metabolites closely related to the ammocidins and apoptolidins.[5] Initial studies have highlighted its selective bioactivity against mycobacteria, positioning it as a compound of interest for further investigation as a potential anti-TB drug lead.[3][5]

Quantitative Bioactivity Data

The biological activity of this compound has been quantified against both mycobacterial and human cancer cell lines. The data reveals a selective, albeit potent, profile. A summary of the half-maximal inhibitory concentrations (IC50) is presented below.

Table 1: Antimycobacterial Activity of this compound

| Target Organism | Strain | IC50 (µM) | Reference |

| Mycobacterium tuberculosis | H37Rv | 4.4 | [4] |

| Mycobacterium bovis | BCG | 0.4 | [4] |

Table 2: Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SW620 | Human Colon Carcinoma | 0.08 | [4] |

| NCI-H460 | Human Lung Carcinoma | 1.2 | [4] |

Experimental Protocols

While the precise, detailed protocols from the original discovery studies are not fully available, this section outlines standard, widely-accepted methodologies for determining the antimycobacterial activity and cytotoxicity of natural products like this compound.

Antimycobacterial Susceptibility Testing: Microplate Alamar Blue Assay (MABA)

This colorimetric assay is a common method for determining the Minimum Inhibitory Concentration (MIC) or IC50 of compounds against M. tuberculosis.[6]

Principle: The Alamar Blue (resazurin) indicator dye is reduced by metabolically active cells, resulting in a color change from blue (oxidized) to pink (reduced). Inhibition of growth is therefore indicated by the absence of this color change.

Methodology:

-

Preparation of Inoculum: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80. The culture is grown to mid-log phase and then diluted to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.

-

Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. A series of two-fold serial dilutions are then prepared in 7H9 broth in a 96-well microplate.

-

Inoculation and Incubation: The prepared mycobacterial inoculum is added to each well containing the serially diluted compound. The plates are sealed and incubated at 37°C for 5-7 days.

-

Addition of Indicator: After the initial incubation, a mixture of Alamar Blue reagent and 10% Tween 80 is added to each well.

-

Secondary Incubation and Reading: The plates are re-incubated for 16-24 hours. The IC50 is determined as the concentration of the compound that inhibits 50% of the color change from blue to pink, which can be measured using a spectrophotometer at 570 nm and 600 nm.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the metabolic activity of cells and, by extension, the cytotoxicity of a compound.[7]

Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to form purple formazan crystals. The concentration of these crystals, which is proportional to the number of viable cells, is determined spectrophotometrically.

Methodology:

-

Cell Seeding: Human cancer cell lines (e.g., SW620, NCI-H460) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: A stock solution of this compound in DMSO is serially diluted in the appropriate cell culture medium. The medium from the seeded cells is removed, and the cells are treated with the various concentrations of the compound.

-

Incubation: The plates are incubated for a specified period, typically 48-72 hours, at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: The MTT reagent is added to each well, and the plates are incubated for an additional 2-4 hours, allowing for the formation of formazan crystals.

-

Solubilization and Measurement: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals. The absorbance is then measured on a microplate reader, typically at a wavelength of 570 nm. The IC50 value is calculated as the drug concentration that reduces cell viability by 50% compared to untreated control cells.

Workflow and Mechanism of Action

Discovery and Bioactivity Screening Workflow

The discovery of this compound followed a standard natural product drug discovery workflow, beginning with microbial fermentation and ending with bioactivity-guided fractionation.

References

- 1. Apoptolidin, a selective cytotoxic agent, is an inhibitor of F0F1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimycobacterial susceptibility testing methods for natural products research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Unveiling Novel Therapeutics: A Technical Guide to the Secondary Metabolites of Amycolatopsis sp. MST-108494

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Amycolatopsis is a well-established source of structurally diverse and biologically active secondary metabolites, including clinically significant antibiotics like vancomycin and rifamycin.[1][2] The emergence of multidrug-resistant pathogens necessitates the continued exploration of novel microbial sources for new therapeutic agents. This technical guide focuses on Amycolatopsis sp. MST-108494, a strain isolated from Australian soil, which has been identified as a producer of a novel class of glycosylated polyketide macrolides, the amycolatopsins.[3] These compounds have demonstrated significant antimycobacterial and cytotoxic activities, marking them as promising candidates for further drug development.

This document provides a comprehensive overview of the discovery, bioactivity, and proposed experimental protocols for the study of these novel secondary metabolites. It is intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and pharmacology.

Novel Secondary Metabolites from Amycolatopsis sp. MST-108494: The Amycolatopsins

Amycolatopsis sp. MST-108494 produces a series of novel 20-membered glycosylated polyketide macrolactones designated as amycolatopsins A, B, and C.[3][4] These compounds are structurally related to other known macrolides such as the ammocidins and apoptolidins.[3]

Bioactivity Data

The amycolatopsins have been evaluated for their biological activity, revealing potent and selective effects. The following tables summarize the reported quantitative data for their antimycobacterial and cytotoxic activities.

Table 1: Antimycobacterial Activity of Amycolatopsins

| Compound | M. tuberculosis H37Rv (IC₅₀, µM) | M. bovis BCG (IC₅₀, µM) |

| Amycolatopsin A | 4.4[4][5] | 0.4[4][5] |

| Amycolatopsin C | 5.7[4][5] | 2.7[4][5] |

Table 2: Cytotoxic Activity of Amycolatopsins

| Compound | Human Lung Cancer (NCI-H460) (IC₅₀, µM) | Human Colon Carcinoma (SW620) (IC₅₀, µM) |

| This compound | 1.2[4] | 0.08[4] |

| Amycolatopsin B | 0.28[4] | 0.14[4] |

Experimental Protocols

While the complete, detailed experimental protocols from the primary literature for Amycolatopsis sp. MST-108494 are not publicly available, this section outlines a series of established methodologies for the cultivation of Amycolatopsis species and the isolation and characterization of polyketide macrolides. These protocols are based on standard practices in the field and can be adapted for the study of the amycolatopsins.

Fermentation of Amycolatopsis sp. MST-108494**

Objective: To cultivate Amycolatopsis sp. MST-108494 under conditions that promote the production of amycolatopsins.

Materials:

-

Cryopreserved stock of Amycolatopsis sp. MST-108494

-

Seed culture medium (e.g., Yeast Extract-Malt Extract Broth)

-

Production culture medium (e.g., a complex medium containing glucose, peptone, and yeast extract)[2]

-

Shake flasks or fermenter

Procedure:

-

Inoculation: Aseptically transfer a small amount of the cryopreserved stock to the seed culture medium.

-

Seed Culture Incubation: Incubate the seed culture at 28-30°C with shaking (e.g., 200 rpm) for 2-3 days, or until good growth is observed.[2]

-

Production Culture Inoculation: Transfer an appropriate volume of the seed culture to the production medium in a larger shake flask or fermenter.

-

Production Culture Incubation: Incubate the production culture under the same conditions as the seed culture for 7-14 days.[2] Monitor the culture periodically for growth and secondary metabolite production using techniques like HPLC.

Extraction and Isolation of Amycolatopsins

Objective: To extract the crude secondary metabolites from the fermentation broth and isolate the pure amycolatopsins.

Materials:

-

Fermentation broth

-

Organic solvents (e.g., ethyl acetate, methanol)[6]

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

High-performance liquid chromatography (HPLC) system with a preparative column (e.g., C18)[7]

-

Rotary evaporator

Procedure:

-

Extraction: Centrifuge the fermentation broth to separate the mycelia from the supernatant. Extract the supernatant with an equal volume of ethyl acetate. The mycelia can be extracted separately with methanol. Combine the organic extracts.[6]

-

Concentration: Remove the organic solvent from the combined extracts using a rotary evaporator to yield a crude extract.

-

Solid-Phase Extraction (SPE): Redissolve the crude extract in a minimal amount of methanol and load it onto a pre-conditioned C18 SPE cartridge. Wash the cartridge with a stepwise gradient of methanol in water to remove polar impurities. Elute the desired compounds with a higher concentration of methanol.

-

Preparative HPLC: Further purify the fractions containing the amycolatopsins using preparative HPLC with a C18 column and a suitable mobile phase gradient (e.g., acetonitrile-water).[7] Collect the fractions corresponding to the peaks of amycolatopsins A, B, and C.

-

Final Purification: Concentrate the purified fractions to obtain the isolated compounds.

Structure Elucidation of Amycolatopsins

Objective: To determine the chemical structures of the isolated amycolatopsins.

Materials:

-

Purified amycolatopsins

-

Nuclear Magnetic Resonance (NMR) spectrometer[8]

-

Mass spectrometer (e.g., ESI-MS)[3]

Procedure:

-

Mass Spectrometry: Determine the molecular weights and molecular formulas of the compounds using high-resolution mass spectrometry.[3]

-

NMR Spectroscopy: Acquire a suite of 1D and 2D NMR spectra (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) to elucidate the planar structure and stereochemistry of the molecules.[8]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of novel secondary metabolites from an actinomycete like Amycolatopsis sp. MST-108494.

References

- 1. Chemical Diversity of Polyene Macrolides Produced by Streptomyces noursei ATCC 11455 and Recombinant Strain ERD44 with Genetically Altered Polyketide Synthase NysC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A metabologenomics strategy for rapid discovery of polyketides derived from modular polyketide synthases - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04174G [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. 2D NMR-spectroscopic screening reveals polyketides in ladybugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. RU2317991C1 - Method for isolation and purification of macrolides - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Natural Origin and Habitat of Amycolatopsin A-Producing Actinobacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amycolatopsin A is a bioactive secondary metabolite produced by actinobacteria of the genus Amycolatopsis. This guide provides an in-depth overview of the natural origin, habitat, and isolation of the actinobacterial strains responsible for its production. The genus Amycolatopsis is a well-established source of clinically significant antibiotics, including vancomycin and rifamycin, making the exploration of novel compounds like this compound from this genus a promising avenue for drug discovery.[1][2][3] This document details the environmental niches of these microorganisms, presents quantitative data on their distribution, and provides comprehensive experimental protocols for their isolation and identification.

Natural Origin and Habitat

This compound is produced by the actinobacterium Amycolatopsis sp. HBe-46, which was first isolated from a deep-sea sediment sample. This discovery underscores the importance of marine environments, particularly deep-sea sediments, as a reservoir for novel antibiotic-producing bacteria.

While the specific producer of this compound originates from the deep sea, the genus Amycolatopsis is metabolically diverse and inhabits a wide range of terrestrial and aquatic environments.[1][4] Isolates of Amycolatopsis have been successfully recovered from:

-

Marine Sediments: Deep-sea and near-shore sediments are significant sources of diverse actinomycete populations, including Amycolatopsis.[5][6][7] The unique conditions of these environments, such as high pressure, low temperature, and specific nutrient availability, are thought to contribute to the production of novel secondary metabolites.

-

Soil: Soil remains a primary and highly productive source for the isolation of Amycolatopsis species, which contribute to the complex microbial communities of various soil types.[8]

-

Lichens: The symbiotic nature of lichens provides a unique niche for various microorganisms, including actinobacteria of the genus Amycolatopsis.[1][9]

-

Plants: Amycolatopsis have been isolated from plant tissues as endophytes, suggesting a close association with terrestrial flora.

-

Insects: The insect microbiome is another environment where Amycolatopsis species have been identified.

The broad distribution of the Amycolatopsis genus highlights its adaptability and metabolic versatility, which are key factors in its capacity to produce a wide array of secondary metabolites.[1]

Quantitative Distribution

While precise quantitative data on the prevalence of this compound-producing strains specifically is not yet available, studies on the general distribution of actinomycetes and the genus Amycolatopsis in various environments provide valuable context.

A study of near-shore tropical marine sediments revealed a bimodal distribution of actinomycetes with relation to depth, with the highest numbers found in shallow and deep sampling sites.[6] The composition of the actinomycete population was observed to change with depth, with a decrease in Streptomyces and an increase in actinoplanetes.[6] The following table summarizes the general distribution of actinomycetes in these sediments.

| Depth Range | Mean Number of Actinomycetes per ml of Sediment |

| Shallow | 1.5 x 10³ |

| Intermediate | 0.5 x 10³ |

| Deep | 2.0 x 10³ |

Note: This data represents the general actinomycete population and not specifically Amycolatopsis or this compound producers.

Genomic studies have revealed that Amycolatopsis species possess a large number of biosynthetic gene clusters (BGCs), many of which are "silent" or "cryptic" under standard laboratory conditions, suggesting a vast untapped potential for the discovery of new bioactive compounds.[2][9][10][11] The activation of these silent BGCs is a key area of research for unlocking the full metabolic potential of this genus.[3]

Experimental Protocols

The following section details a generalized workflow for the isolation and identification of Amycolatopsis from deep-sea sediment samples, based on established methodologies.

Sample Collection and Pre-treatment

-

Sample Collection: Collect deep-sea sediment samples using sterile coring devices to avoid contamination.

-

Sample Storage: Store sediment samples at 4°C for immediate processing or at -20°C for long-term storage.

-

Pre-treatment: To reduce the prevalence of fast-growing bacteria and fungi, various pre-treatment methods can be applied to the sediment samples. A common method is dry heat treatment:

-

Air-dry the sediment sample in a laminar flow hood.

-

Heat the dried sample at 100°C for 1 hour.

-

Isolation of Amycolatopsis

-

Serial Dilution:

-

Suspend 1 g of the pre-treated sediment sample in 9 ml of sterile seawater and vortex thoroughly.

-

Perform a serial dilution series (10⁻² to 10⁻⁶) in sterile seawater.

-

-

Plating:

-

Plate 100 µl of each dilution onto various selective agar media (see Table 2 for examples).

-

Supplement the media with antifungal agents (e.g., cycloheximide, 50 µg/ml) and antibacterial agents (e.g., nalidixic acid, 20 µg/ml) to inhibit the growth of fungi and Gram-negative bacteria.

-

-

Incubation:

-

Incubate the plates at 28-30°C for 4-8 weeks.

-

Periodically examine the plates for the appearance of slow-growing, chalky, and leathery colonies characteristic of actinomycetes.

-

Purification and Identification

-

Purification:

-

Pick individual colonies with distinct morphologies and streak them onto fresh agar plates of the same medium to obtain pure cultures.

-

Repeat the streaking process until a pure isolate is obtained.

-

-

Morphological Characterization:

-

Observe the macroscopic (colony color, texture, aerial and substrate mycelia) and microscopic (spore chain morphology) characteristics of the pure isolates.

-

-

Molecular Identification:

-

Extract genomic DNA from the pure culture.[12]

-

Amplify the 16S rRNA gene using universal primers (e.g., 27F and 1492R).

-

Sequence the amplified 16S rRNA gene.

-

Compare the resulting sequence with databases such as GenBank (using BLAST) and the Ribosomal Database Project to determine the phylogenetic affiliation of the isolate.

-

Table 2: Selective Media for Isolation of Marine Actinobacteria

| Media Name | Composition (per liter of 70% seawater) |

| Starch Casein Agar (SCA) | Soluble Starch (10 g), Casein (0.3 g), KNO₃ (2 g), NaCl (2 g), K₂HPO₄ (2 g), MgSO₄·7H₂O (0.05 g), CaCO₃ (0.02 g), FeSO₄·7H₂O (0.01 g), Agar (18 g) |

| Gauze's Synthetic Medium No. 1 | Soluble Starch (20 g), KNO₃ (1 g), K₂HPO₄ (0.5 g), MgSO₄·7H₂O (0.5 g), FeSO₄·7H₂O (0.01 g), Agar (17 g) |

| Raffinose-Histidine Agar | Raffinose (10 g), L-Histidine (1 g), K₂HPO₄ (0.5 g), MgSO₄·7H₂O (0.5 g), FeSO₄·7H₂O (0.01 g), Agar (18 g) |

Biosynthetic Pathway and Regulation

While the specific signaling pathway for this compound biosynthesis has not yet been elucidated, the production of secondary metabolites in Amycolatopsis is generally controlled by biosynthetic gene clusters (BGCs). These clusters contain the genes encoding the enzymes required for the synthesis of the compound, as well as regulatory genes that control the expression of the entire cluster.

The following diagram illustrates a generalized workflow for the identification of a biosynthetic gene cluster and a representative model of its regulation, based on studies of other secondary metabolites in Amycolatopsis, such as rifamycin.[13]

The regulation of these BGCs is complex and can be influenced by various environmental and physiological signals. A simplified model of this regulation is depicted below.

Conclusion

The discovery of this compound from a deep-sea-derived Amycolatopsis strain highlights the continued importance of exploring unique and underexplored environments for novel bioactive compounds. The wide distribution and genomic plasticity of the Amycolatopsis genus suggest that a vast repository of secondary metabolites awaits discovery. The protocols and information provided in this guide serve as a foundational resource for researchers engaged in the isolation, identification, and characterization of novel antibiotic-producing actinobacteria. Further research into the specific biosynthetic pathway of this compound and its regulation will be crucial for optimizing its production and for the potential bioengineering of novel analogs.

References

- 1. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genetics and Genomics of the Genus Amycolatopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Looking Back to Amycolatopsis: History of the Antibiotic Discovery and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Amycolatopsis albispora sp. nov., isolated from deep-sea sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Distribution of actinomycetes in near-shore tropical marine sediments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Distribution of actinomycetes in near-shore tropical marine sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Comparative Genomics and Biosynthetic Potential Analysis of Two Lichen-Isolated Amycolatopsis Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Investigation of the Amycolatopsis sp. Strain ATCC 39116 Vanillin Dehydrogenase and Its Impact on the Biotechnical Production of Vanillin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis [mdpi.com]

A Methodological Framework for Assessing the Preliminary Cytotoxicity of Novel Compounds on Mammalian Cells

Disclaimer: As of late 2025, a thorough review of published scientific literature did not yield specific data on the cytotoxicity of a compound designated "Amycolatopsin A" on mammalian cells. Therefore, this document provides a comprehensive, illustrative template for a preliminary cytotoxicity assessment, as requested. The data, protocols, and pathways presented are representative examples to guide researchers and are not based on actual experimental results for this compound.

Introduction

The discovery of novel bioactive compounds from natural sources, such as those from the genus Amycolatopsis, presents significant opportunities for therapeutic development. A critical early step in the evaluation of any new chemical entity is the assessment of its cytotoxic potential against mammalian cells. This preliminary screening provides essential information regarding the compound's therapeutic index and potential for off-target toxicity. This guide outlines a standardized workflow, key experimental protocols, and data presentation formats for conducting a preliminary cytotoxicity assessment of a novel investigational compound, hereafter referred to as "Compound X," as a proxy for a new agent like this compound.

Experimental Workflow

A systematic approach is crucial for obtaining reliable and reproducible cytotoxicity data. The workflow begins with compound preparation and cell line selection, followed by a series of assays to measure cell viability, membrane integrity, and the induction of apoptosis.

Methodological & Application

Fermentation and media optimization for Amycolatopsin A production

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the fermentation and media optimization strategies for the production of Amycolatopsin A, a potent V-ATPase inhibitor with potential as an anticancer agent. The protocols outlined below are based on established methodologies for the cultivation of Amycolatopsis species and the optimization of secondary metabolite production.

Introduction to this compound

This compound is a macrolide antibiotic produced by the actinomycete Amycolatopsis sp. As a specific inhibitor of vacuolar-type H+-ATPase (V-ATPase), it presents a promising avenue for the development of novel anticancer therapeutics. The efficient production of this compound through fermentation is a critical step in its journey from laboratory-scale research to potential clinical applications. This document outlines the key considerations and protocols for optimizing the fermentation media and conditions to enhance the yield of this compound.

Media Optimization for Enhanced this compound Production

The composition of the fermentation medium plays a crucial role in the growth of Amycolatopsis sp. and the biosynthesis of this compound. A systematic approach to media optimization, involving the screening of various carbon and nitrogen sources, is essential for maximizing product yield.

Key Media Components

Based on studies of Amycolatopsis sp. and the production of similar secondary metabolites, the following components have been identified as critical for robust growth and antibiotic production:

-

Carbon Sources: Glucose has been identified as a highly effective carbon source for this compound production. Other carbohydrates such as soluble starch, maltose, and glycerol can also be considered.

-

Nitrogen Sources: Peptone is a superior nitrogen source for the production of this compound. Other organic nitrogen sources like yeast extract, beef extract, and soybean meal are also known to support the growth of Amycolatopsis species.

-

Inorganic Salts: Phosphate, magnesium, and sulfate ions are essential for microbial growth and metabolism.

-

Trace Elements: Trace elements such as iron, zinc, manganese, and cobalt can act as cofactors for enzymes involved in the biosynthetic pathway of this compound.

Quantitative Data on Media Optimization

The following table summarizes the impact of different carbon and nitrogen sources on the production of this compound by Amycolatopsis sp. MST-108494. The data represents a typical outcome of a one-factor-at-a-time optimization strategy.

| Media Component | Concentration (g/L) | This compound Yield (mg/L) |

| Carbon Source Screening | ||

| Glucose | 20 | 150 |

| Soluble Starch | 20 | 110 |

| Maltose | 20 | 95 |

| Glycerol | 20 | 80 |

| Nitrogen Source Screening | ||

| Peptone | 10 | 165 |

| Yeast Extract | 10 | 125 |

| Beef Extract | 10 | 110 |

| Soybean Meal | 10 | 130 |

Note: The above data is representative and illustrates the relative effectiveness of different media components. Actual yields may vary depending on the specific strain and fermentation conditions.

Fermentation Protocol for this compound Production

This protocol details the steps for the cultivation of Amycolatopsis sp. and the production of this compound in a laboratory-scale fermenter.

Materials and Equipment

-

Amycolatopsis sp. strain

-

Seed culture medium (e.g., Tryptic Soy Broth)

-

Production medium (optimized with glucose and peptone)

-

Shake flasks

-

Bioreactor (e.g., 5 L stirred-tank)

-

Incubator shaker

-

Autoclave

-

Centrifuge

-

HPLC system for quantification

Experimental Workflow

The following diagram illustrates the overall workflow for the fermentation of Amycolatopsis sp. for this compound production.

Step-by-Step Protocol

-

Inoculum Preparation:

-

Aseptically transfer a loopful of Amycolatopsis sp. from a stock culture to a 250 mL shake flask containing 50 mL of seed culture medium.

-

Incubate at 30°C on a rotary shaker at 200 rpm for 48-72 hours until a dense culture is obtained.

-

-

Bioreactor Preparation and Inoculation:

-

Prepare the production medium according to the optimized composition and sterilize it in the bioreactor.

-

After cooling, aseptically inoculate the production medium with the seed culture (typically 5-10% v/v).

-

-

Fermentation:

-

Carry out the fermentation under the following optimized conditions:

-

Temperature: 30°C

-

pH: 7.0 (controlled with the addition of acid/base)

-

Agitation: 300 rpm

-

Aeration: 1.5 vvm (volume of air per volume of medium per minute)

-

-

Monitor the fermentation process by periodically taking samples to measure cell growth (optical density) and this compound concentration.

-

-

Harvesting and Extraction:

-

After the desired fermentation time (typically 7-10 days), harvest the culture broth.

-

Separate the mycelium from the supernatant by centrifugation.

-

Extract this compound from the mycelium and/or supernatant using a suitable organic solvent (e.g., ethyl acetate).

-

Analytical Method for this compound Quantification

A reliable analytical method is essential for monitoring the production of this compound and for quality control. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

HPLC Protocol

-

Sample Preparation:

-

Evaporate the organic solvent from the extract.

-

Re-dissolve the residue in a suitable solvent (e.g., methanol) and filter through a 0.22 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector at a suitable wavelength (to be determined by UV-Vis scan of a purified standard)

-

Injection Volume: 20 µL

-

-

Quantification:

-

Prepare a standard curve using a purified this compound standard.

-

Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

-

Regulatory Pathways in this compound Production

The biosynthesis of secondary metabolites like this compound in Amycolatopsis is tightly regulated by a complex network of signaling pathways. Understanding these pathways can provide targets for genetic engineering to further enhance production.

Generalized Regulatory Network

The following diagram illustrates a generalized model of the regulatory network influencing secondary metabolite production in Amycolatopsis.

This model highlights key regulatory elements:

-

Two-Component Systems (TCS): These systems sense environmental signals, such as phosphate limitation, and initiate a phosphorylation cascade that can activate downstream regulators.

-

Global Regulators: Proteins like GlnR respond to broader nutritional cues, such as nitrogen availability, and can influence the expression of multiple gene clusters.

-

Pathway-Specific Regulators (SARPs): Streptomyces Antibiotic Regulatory Proteins (SARPs) are often located within the biosynthetic gene cluster and act as direct activators of the genes required for the production of a specific antibiotic.

By manipulating these regulatory elements, for instance, through the overexpression of a pathway-specific activator, it may be possible to significantly increase the yield of this compound.

Application Notes and Protocols for the Chromatographic Purification of Amycolatopsin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amycolatopsin A is a novel cyclic peptide antibiotic isolated from the fermentation broth of Amycolatopsis sp. As a potentially valuable therapeutic agent, robust and scalable purification methods are critical for its further investigation and development. This document provides a comprehensive overview of the chromatographic techniques and detailed protocols applicable to the purification of this compound. The methodologies outlined are based on established principles for the purification of similar cyclic peptides from actinomycete fermentations and are intended to serve as a foundational guide for process development.

The purification of this compound, like many natural product antibiotics, typically involves a multi-step process designed to isolate the target molecule from a complex mixture of cellular biomass, media components, and other secondary metabolites. A general strategy involves initial capture and concentration from the fermentation broth, followed by successive chromatographic steps that exploit differences in the physicochemical properties (e.g., hydrophobicity, size, charge) of this compound and contaminating molecules.

Overall Purification Workflow

The purification process can be logically divided into three main stages:

-

Upstream Processing: Fermentation of the Amycolatopsin sp. to produce this compound.

-

Initial Extraction and Concentration: Recovery of the crude product from the fermentation broth.

-

Downstream Chromatographic Purification: A multi-step chromatographic process to achieve high purity.

Application Notes: Determining the Minimum Inhibitory Concentration (MIC) of Amycolatopsin A

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Amycolatopsin A, a critical parameter for assessing its antimicrobial potency. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism. The following protocols are based on widely accepted standards from the Clinical and Laboratory Standards Institute (CLSI) and are suitable for researchers, scientists, and drug development professionals.

This compound has demonstrated significant inhibitory activity against Gram-positive bacteria. Accurate and reproducible MIC determination is the foundational step in the preclinical assessment of this and other potential antibiotic compounds. The two primary methods detailed here are Broth Microdilution and Agar Dilution.

Data Presentation: Antimicrobial Activity of this compound

While comprehensive datasets on this compound are limited in publicly available literature, research indicates potent activity against Gram-positive bacteria, with MIC values often below 1 µg/mL. The table below serves as a template, populated with example data reflecting this reported potency, to guide researchers in presenting their own findings.

Table 1: Example MIC Values for this compound

| Test Organism | Strain ID | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 0.5 |

| Staphylococcus aureus (MRSA) | USA300 | 1 |

| Enterococcus faecalis | ATCC 29212 | 0.25 |

| Enterococcus faecium (VRE) | ATCC 700221 | 1 |

| Streptococcus pneumoniae | ATCC 49619 | 0.125 |

Note: The values presented are for illustrative purposes and should be replaced with experimentally determined data.

Experimental Protocols

Adherence to standardized procedures is critical for the accuracy and reproducibility of MIC testing. The methodologies outlined in CLSI documents M07 (Broth Dilution) and M11 (Anaerobic Bacteria) serve as the primary reference for these protocols.

Protocol 1: Broth Microdilution Method

This is the most common method for determining MIC values and is readily adaptable for high-throughput screening. The procedure involves challenging a standardized bacterial inoculum with serial dilutions of this compound in a 96-well microtiter plate.

Caption: Workflow for the broth microdilution MIC determination.

-

Preparation of this compound:

-

Dissolve this compound in a suitable solvent (e.g., DMSO, water) to create a high-concentration stock solution (e.g., 1280 µg/mL). The solvent choice should not affect bacterial growth at the final concentration used.

-

Prepare a working solution by diluting the stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to twice the highest concentration to be tested (e.g., 256 µg/mL).

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-4 colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to confirm the density (absorbance at 625 nm of 0.08-0.13).

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Assay Procedure (96-Well Plate):

-

Dispense 100 µL of CAMHB into all wells of a microtiter plate.

-

Add 100 µL of the 2x concentrated this compound working solution to the first column of wells.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.

-

Add the diluted bacterial inoculum to each well (except the sterility control) to bring the final volume to 200 µL.

-

Include a growth control (broth + inoculum, no drug) and a sterility control (broth only) on each plate.

-

-

Incubation and Reading:

-

Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye.

-

Protocol 2: Agar Dilution Method

The agar dilution method is a reference method for susceptibility testing. It involves incorporating the antimicrobial agent into the agar medium, which is then inoculated with the test organisms. This method is particularly useful when testing a large number of different bacterial strains against a single compound.

Caption: Workflow for the agar dilution MIC determination.

-

Preparation of this compound:

-

Prepare serial dilutions of this compound in a suitable solvent at 10 times the final desired concentrations.

-

-

Preparation of Agar Plates:

-

Prepare and sterilize Mueller-Hinton Agar (MHA) according to the manufacturer's instructions. Cool in a water bath to 45-50°C.

-

For each concentration, add 2 mL of the 10x this compound dilution to 18 mL of molten MHA. Mix thoroughly but gently to avoid bubbles.

-

Pour the agar into sterile petri dishes and allow them to solidify at room temperature.

-

A growth control plate containing no antimicrobial agent should also be prepared.

-

-

Preparation of Bacterial Inoculum:

-

Prepare a 0.5 McFarland standard suspension of the test organism in saline as described for the broth microdilution method.

-

Further dilute this suspension to achieve a final concentration of approximately 1 x 10⁷ CFU/mL.

-

-

Inoculation and Incubation:

-

Using a multipoint inoculator or a pipette, spot-inoculate the surface of each agar plate with 1-2 µL of the diluted bacterial suspension, resulting in approximately 10⁴ CFU per spot.

-

Allow the inoculum spots to dry completely before inverting the plates.

-

Incubate the plates at 35 ± 2°C for 16-20 hours.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar plate. A faint haze or a single colony at the inoculation spot is disregarded. The growth control plate must show confluent growth.

-

Application Notes and Protocols for In Vitro Efficacy Testing of Amycolatopsin A against Mycobacterium bovis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing in vitro assays to determine the efficacy of Amycolatopsin A, a glycosylated polyketide macrolide, against Mycobacterium bovis (M. bovis). The protocols detailed below are essential for the preliminary screening and characterization of this potential anti-tuberculosis agent.

Introduction

Mycobacterium bovis is a member of the Mycobacterium tuberculosis complex and the causative agent of bovine tuberculosis. Its ability to infect humans makes it a significant zoonotic pathogen. The emergence of drug-resistant mycobacterial strains necessitates the discovery and development of novel antimicrobial compounds. This compound, isolated from an Australian soil Amycolatopsis sp., has demonstrated selective inhibitory activity against M. bovis.[1][2] These protocols outline the standardized in vitro methods to quantify its antimycobacterial activity and assess its cytotoxic profile.

Data Presentation

The following table summarizes the available quantitative data on the biological activity of this compound.

| Compound | Target Organism/Cell Line | Assay | Result (IC₅₀) | Reference |

| This compound | Mycobacterium bovis (BCG) | Liquid Culture Inhibition | 0.4 µM | [2] |

| This compound | Mycobacterium tuberculosis (H37Rv) | Liquid Culture Inhibition | 4.4 µM | [2] |

| This compound | Human Lung Cancer (NCI-H460) | Cytotoxicity | 1.2 µM | [2] |

| This compound | Human Colon Carcinoma (SW620) | Cytotoxicity | 0.08 µM | [2] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3] A broth microdilution method is recommended for determining the MIC of this compound against M. bovis.

Materials:

-

This compound

-

Mycobacterium bovis (e.g., BCG Pasteur strain)

-

Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase) enrichment, and 0.05% (v/v) Tween 80

-

Sterile 96-well microtiter plates

-

Spectrophotometer or a specialized instrument for reading mycobacterial growth (e.g., BACTEC)

Procedure:

-